10-tert-butyl-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
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Overview
Description
10-tert-butyl-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 10-tert-butyl-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves several steps, typically starting with the preparation of the core structure followed by the introduction of tert-butyl and methyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the core benzo[c]furo[3,2-g]chromen structure through cyclization reactions.
Functional Group Introduction: Addition of tert-butyl and methyl groups using reagents such as tert-butyl chloride and methyl iodide under specific conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
10-tert-butyl-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic rings. Common reagents and conditions for these reactions vary, but they typically involve standard organic solvents and catalysts.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-tert-butyl-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar compounds include:
- 10-(4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
- 7-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties . The uniqueness of 10-tert-butyl-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one lies in its specific tert-butyl and methyl substitutions, which may confer distinct reactivity and applications.
Properties
Molecular Formula |
C20H18O3 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
10-tert-butyl-7-methyl-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C20H18O3/c1-11-17-15(16(10-22-17)20(2,3)4)9-14-12-7-5-6-8-13(12)19(21)23-18(11)14/h5-10H,1-4H3 |
InChI Key |
SORMBMFURSXPKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3C(C)(C)C)C4=CC=CC=C4C(=O)O2 |
Origin of Product |
United States |
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